molecular formula C16H12ClNO4 B1427415 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid CAS No. 252288-17-8

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid

Cat. No.: B1427415
CAS No.: 252288-17-8
M. Wt: 317.72 g/mol
InChI Key: OWNBALBCKYJEQU-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid is a compound that belongs to the class of carbazole derivatives

Scientific Research Applications

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity . Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation . Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity . In an in vitro study using canine cell cultures, Carprofen demonstrated selective inhibition of COX-2 versus COX-1 .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It belongs to Class 6.1 . The precautionary statements include P264-P270-P301+P310-P321-P330-P405-P501 . The UN number is 2811 . The hazard statements include H301 . The packing group is Ⅲ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid can be achieved through multiple synthetic pathways. One common method involves the treatment of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid with methanol to yield methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate. The hydrazide derivative is then reacted with acyl chlorides to form N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoil]-N′-R-substituted-benzoylhydrazine, which, in reaction with phosphorus oxychloride, gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

Uniqueness

What sets 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid apart from similar compounds is its unique combination of the carbazole and propanedioic acid moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBALBCKYJEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179887
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252288-17-8
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252288178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-CHLORO-9H-CARBAZOL-2-YL)-2-METHYLPROPANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87EBV9AR4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
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2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
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